molecular formula C7H10N2O2 B1295975 2,4-Dimethoxy-6-methylpyrimidine CAS No. 7781-23-9

2,4-Dimethoxy-6-methylpyrimidine

Cat. No.: B1295975
CAS No.: 7781-23-9
M. Wt: 154.17 g/mol
InChI Key: XEWINPXUCNYESQ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-methylpyrimidine is an organic compound belonging to the pyrimidine family. It is characterized by its heterocyclic structure, which includes an aromatic ring containing five carbon atoms and one nitrogen atom. This compound is a colorless, crystalline solid with a melting point of 95–97°C and a boiling point of 270–272°C . It is sparingly soluble in water but readily dissolves in ethanol and other organic solvents .

Scientific Research Applications

2,4-Dimethoxy-6-methylpyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of 2,4-Dimethoxy-6-methylpyrimidine is the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the biosynthesis of tetrahydrofolate, a critical cofactor involved in purine and pyrimidine synthesis .

Mode of Action

This compound functions as an inhibitor of DHFR . By binding to this enzyme, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of purines and pyrimidines .

Biochemical Pathways

The inhibition of DHFR by this compound disrupts the tetrahydrofolate synthesis pathway . This disruption leads to a decrease in the production of purines and pyrimidines, which are essential components of DNA and RNA .

Pharmacokinetics

It is known that the compound is sparingly soluble in water but readily dissolves in ethanol and other organic solvents . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as the route of administration and the presence of other substances.

Result of Action

By impeding DHFR activity, this compound disrupts the production of purines and pyrimidines . This disruption ultimately leads to the inhibition of cell growth and proliferation , as these processes require the synthesis of new DNA and RNA molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its efficacy and stability may vary depending on the biochemical environment . Furthermore, the compound’s reactivity has been harnessed in organic synthesis, particularly in the formation of amino acids, peptides, and other heterocyclic compounds , indicating that its action can be modulated in different chemical contexts.

Safety and Hazards

DMP is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including H302 - Harmful if swallowed, H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . The target organs are the respiratory system .

Relevant Papers The relevant papers retrieved do not provide additional information on DMP beyond what has been summarized above .

Biochemical Analysis

Biochemical Properties

2,4-Dimethoxy-6-methylpyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of pyrimidine-based drugs. It interacts with various enzymes and proteins, facilitating the formation of complex biochemical compounds. For instance, it has been observed to interact with enzymes involved in the methylation process, which is essential for the regulation of gene expression and protein function . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and differentiation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as nucleic acids and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific biochemical context . For example, it has been shown to inhibit certain enzymes involved in DNA replication, thereby affecting cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing toxicity. At high doses, this compound can cause cellular damage and disrupt normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, the compound can influence the activity of cofactors, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The distribution pattern of this compound is essential for its biochemical activity, as it determines the concentration of the compound in different cellular regions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns ensure that this compound exerts its biochemical effects in the appropriate cellular context, thereby enhancing its efficacy and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-methylpyrimidine can be achieved through several methods. One common method involves the following steps :

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to 2-chloro-4-amino-6-methoxypyrimidine obtained from the previous step for a methoxylation reaction.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to improve yield and selectivity while minimizing environmental impact. One such method involves the use of o-methyl isourea salt and cyanoacetate as raw materials, followed by condensation, methylation, and self-cyclization . This method simplifies the production process, optimizes reaction conditions, and reduces the generation of pollutants.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxy-6-methylpyridine: Similar in structure but differs in the position of nitrogen atoms.

    4,6-Dimethoxy-2-methylpyrimidine: Another isomer with different substitution patterns.

    2,4-Dimethoxy-5-methylpyrimidine: Similar compound with a different methyl group position.

Uniqueness

2,4-Dimethoxy-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DHFR makes it particularly valuable in medicinal chemistry for developing potential therapeutic agents .

Properties

IUPAC Name

2,4-dimethoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWINPXUCNYESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296769
Record name 2,4-Dimethoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7781-23-9
Record name 7781-23-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111329
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxy-6-methylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,4-Dimethoxy-6-methylpyrimidine a valuable starting material in medicinal chemistry?

A1: this compound serves as a key precursor in synthesizing various pyrimidine nucleoside analogues [, ]. These analogues are structurally similar to naturally occurring nucleosides, which are crucial components of DNA and RNA. This structural similarity allows them to interfere with viral replication, making them attractive candidates for developing antiviral agents.

Q2: Can you elaborate on the synthesis of antiviral agents using this compound, as highlighted in the research?

A2: Researchers successfully synthesized a series of acyclic nucleoside analogues with promising antiviral activity against Ranikhet disease virus (RDV) []. The process involved reacting this compound with allyl bromide or benzyl bromide. This reaction yielded 1-substituted 4-methoxy-6-methyl-2(1H)-pyrimidinone intermediates, further modified through oxidation, O-demethylation, and nucleophilic displacement to produce the final 6-methyluracil and 4-alkylamino-6-methyl-2(1H)-pyrimidinone acyclic nucleoside analogues. Several synthesized compounds exhibited significant antiviral activity against RDV, highlighting the potential of this synthetic approach [].

Q3: Beyond antiviral applications, are there other research avenues exploring the use of this compound?

A3: Yes, researchers are investigating this compound for synthesizing conformationally constrained pyrimidine acyclic nucleosides []. These molecules have restricted flexibility, which can be advantageous in drug design. This conformational constraint can enhance binding affinity to target molecules and improve pharmacokinetic properties. The research highlights a novel synthetic route using this compound to access these valuable compounds [], opening doors for exploring their therapeutic potential in various disease models.

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